Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate

Orthogonal deprotection Solid-phase peptide synthesis Protecting group strategy

This 5-azaspiro[2.5]octane scaffold, featuring orthogonal Boc (acid-labile) and Cbz (hydrogenolysis-labile) protection, enables sequential, chemoselective amine unveiling critical for ADAM10/17 inhibitor design. Its rigid spirocyclic core delivers Fsp³ >0.85 and conformational bias unattainable with monocyclic piperidines. Supplied at 98% purity to minimize purification burden in parallel library synthesis. Ensure you procure the 5-aza (not 6-aza) isomer to remain within the validated INCB3619/Aderbasib pharmacophoric space.

Molecular Formula C20H28N2O4
Molecular Weight 360.454
CAS No. 2251054-14-3
Cat. No. B2669859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate
CAS2251054-14-3
Molecular FormulaC20H28N2O4
Molecular Weight360.454
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC12CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-12-20(16)10-7-11-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)
InChIKeyYGYXKQZMOSNBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate (CAS 2251054-14-3): A Protected, Conformationally Constrained Spirocyclic Diamine Building Block


Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate (CAS 2251054-14-3, molecular formula C20H28N2O4, MW 360.45 g/mol) is a difunctionalized spirocyclic building block belonging to the 5-azaspiro[2.5]octane class. It features a rigid spiro[2.5]octane core—a cyclopropane ring fused to a piperidine ring at a single quaternary spiro carbon—functionalized with two orthogonal amine protecting groups: a tert-butoxycarbonyl (Boc) carbamate on the exocyclic 1-amino substituent and a benzyloxycarbonyl (Cbz) carbamate on the ring nitrogen at position 5 . The spirocyclic scaffold imparts significant three-dimensional character (high fraction of sp³-hybridized carbons, Fsp³ = 0.85 for the unsubstituted core) and conformational rigidity relative to non-spirocyclic piperidine analogs, properties that are prized in fragment-based and structure-guided drug discovery programs [1].

Why Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate Cannot Be Casually Interchanged with Other Protected Azaspirooctane Building Blocks


The 5-azaspiro[2.5]octane scaffold exists in multiple positional isomers (5-aza vs. 6-aza), protection-state variants (free amine vs. Boc- or Cbz-protected), and protecting-group permutations (Boc-on-amine/Cbz-on-ring vs. Cbz-on-amine/Boc-on-ring). Each variant dictates a distinct synthetic sequence because the orthogonal lability of Boc (acidolytically cleaved with TFA) and Cbz (removed by catalytic hydrogenolysis) determines the order in which each nitrogen can be unveiled for downstream diversification [1]. Procurement of an analog in which the protecting groups are reversed—e.g., tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate (CAS 2251053-69-5)—forces a different deprotection sequence that may be incompatible with late-stage functional-group tolerance in a given synthetic route. Furthermore, the substitution position of the protected amine on the cyclopropane ring (1-position versus 8-position in benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate, CAS 1232542-22-1) alters the spatial orientation of the ultimate amino substituent, which can be decisive in structure–activity relationships .

Quantitative Differentiation Evidence: Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate Versus Closest Analogs


Orthogonal Protecting Group Strategy: Boc-on-1-Amine/Cbz-on-5-Carboxylate Versus the Reversed Regioisomer (CAS 2251053-69-5)

The target compound (CAS 2251054-14-3) carries Boc on the exocyclic 1-amino group and Cbz on the ring nitrogen at position 5. This arrangement permits acidolytic removal of the Boc group (TFA/CH₂Cl₂) to expose the primary amine on the cyclopropane while leaving the Cbz-protected ring nitrogen intact, or hydrogenolytic removal of the Cbz group (H₂, Pd/C) to free the piperidine nitrogen while the Boc-protected amine remains untouched. In the reversed regioisomer, tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate (CAS 2251053-69-5), the protecting group positions are swapped: Cbz occupies the exocyclic amine and Boc resides on the ring nitrogen. Under standard Boc-deprotection conditions, the reversed isomer would instead expose the ring nitrogen first, and hydrogenolysis would liberate the exocyclic amine—a fundamentally different sequence that can be incompatible with synthetic routes requiring a free cyclopropane amine early in the sequence .

Orthogonal deprotection Solid-phase peptide synthesis Protecting group strategy

Spirocyclic Conformational Restraint: Quantified A-Value Perturbation by the Spirocyclopropane Moiety

The spiro[2.5]octane scaffold imposes a profound conformational bias on substituents attached to the cyclohexane/piperidine ring. DFT calculations (M06-2X/6-311++G(2d,2p), SMD = acetone, 25°C) demonstrate that introduction of a spirocyclopropane adjacent to a substitution site alters calculated A-values by up to –7.83 kcal/mol for a tert-butyl substituent relative to the non-spirocyclic cyclohexane analog [1]. For the target compound, the 1-Boc-amino substituent resides on the cyclopropane ring itself, while substituents at the piperidine nitrogen (Cbz-carboxylate) experience this conformational steering effect. In contrast, non-spirocyclic piperidine building blocks such as N-Boc-4-aminopiperidine (CAS 170011-57-1) lack this cyclopropane-induced conformational bias entirely, offering a substantially different spatial presentation of substituents .

Conformational analysis Drug design A-values

5-Azaspiro[2.5]octane Scaffold Provenance in ADAM/HER-2 Sheddase Inhibitor Pharmacophores Versus 6-Aza Isomers

The 5-azaspiro[2.5]octane-5-carboxylate substructure is the core scaffold of the clinically evaluated ADAM10/ADAM17 inhibitor class, including INCB3619 (IC₅₀ = 22 nM for ADAM10, 14 nM for ADAM17) and Aderbasib (INCB007839) . In the seminal medicinal chemistry campaign, the (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamide series demonstrated potent, selective, and orally active HER-2 sheddase inhibition with in vivo tumor growth suppression in HER-2-overexpressing murine xenograft models [1]. The nitrogen position (5-aza) is critical: the 5-aza isomer places the nitrogen within the six-membered ring such that substituents project along specific vectors that complement the S1′ and S2′ pockets of ADAM proteases, whereas the 6-azaspiro[2.5]octane isomer (e.g., CAS 186452-10-8) relocates the nitrogen to a different ring position, altering the exit vector geometry and the resulting SAR [2]. The target compound provides the 5-aza scaffold with orthogonal protecting groups suitable for elaborating the 6- and 7-positions that are essential for ADAM/HER-2 sheddase pharmacology.

ADAM metalloprotease HER-2 sheddase Spirocyclic pharmacophore

Purity Benchmarking: Commercial Availability at 98% Purity Versus Lower-Purity Alternatives

The target compound (CAS 2251054-14-3) is commercially supplied at 98% purity by Leyan (Product No. 1562851) and at >95% purity by Fluorochem (Product Code F550004) . In contrast, the closely related free-amine analog benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1824004-74-1) and the 8-amino positional isomer (CAS 1232542-22-1) are typically listed at 95% purity without a higher-purity commercial option. For building blocks destined for multistep synthesis, each 1% decrement in purity can translate to a >1% cumulative yield loss and complicates intermediate purification; a 98% purity specification provides a meaningful advantage for reaction optimization and reproducibility.

Chemical purity Procurement specification Building block quality

Computed Physicochemical Differentiation: Molecular Weight, Fsp³, and Rotatable Bond Count Versus Non-Spirocyclic Piperidine Diamine Building Blocks

The spirocyclic scaffold of the target compound contributes to a calculated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.85 for the core, substantially exceeding the Fsp³ of approximately 0.55–0.65 typical of flat aromatic or monocyclic piperidine building blocks [1]. Higher Fsp³ values correlate with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates in drug discovery [2]. Additionally, the spiro junction eliminates one rotatable bond compared to a non-spirocyclic piperidine with a pendant cyclopropane, reducing conformational entropy and potentially improving binding affinity through preorganization.

Drug-likeness Fsp³ Physicochemical properties

Preferred Application Scenarios for Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate Based on Differential Evidence


Orthogonal Solid-Phase or Solution-Phase Synthesis of Conformationally Constrained Diamine Libraries

The orthogonal Boc/Cbz protection enables sequential, chemoselective deprotection. In solid-phase peptide synthesis (SPPS) or parallel solution-phase library production, the Boc group can be removed first (TFA) to functionalize the cyclopropane amine via amide coupling or reductive amination, while the Cbz group remains intact on the piperidine nitrogen for a later diversification step. The reversed regioisomer (CAS 2251053-69-5) would necessitate hydrogenolysis first, which is incompatible with many solid-phase resins and substrates bearing reducible or hydrogenation-sensitive functional groups [1]. This property is essential for constructing spirocyclic peptidomimetic libraries where the order of amine exposition governs the synthetic sequence.

Elaboration of 5-Azaspiro[2.5]octane-5-carboxylate-Based ADAM/HER-2 Sheddase Inhibitor Analogs

The 5-azaspiro[2.5]octane-5-carboxylate scaffold is the validated pharmacophoric core of INCB3619 and Aderbasib, which inhibit ADAM10 (IC₅₀ = 22 nM) and ADAM17 (IC₅₀ = 14 nM) and demonstrate oral bioavailability and in vivo antitumor efficacy [1]. The target compound provides this scaffold with protecting groups amenable to selective functionalization at the 6- and 7-positions—the sites critical for P1′ and P2′ substituent SAR that govern MMP selectivity and ADAM10/17 potency . Researchers designing next-generation sheddase inhibitors should procure the 5-aza scaffold (not the 6-aza isomer) to remain within the validated pharmacophoric space.

Conformationally Biased Probe Design Exploiting the Spirocyclopropane Effect on Axial Substituent Preference

Recent computational and experimental studies demonstrate that the spirocyclopropane moiety in spiro[2.5]octane derivatives dramatically shifts conformational A-values, with ΔΔA-values as large as –7.83 kcal/mol for tBu substituents, effectively enforcing axial orientation [1]. The target compound, with its spiro-fused cyclopropane adjacent to the piperidine ring, is an appropriate building block for designing conformationally biased ligands in which a defined axial/equatorial disposition of the 1-amino substituent (after Boc removal) is hypothesized to improve target engagement. Non-spirocyclic alternatives cannot replicate this conformational steering effect.

Medicinal Chemistry Campaigns Requiring High-purity, Three-Dimensional Building Blocks with Defined Exit Vector Geometry

For fragment-based drug discovery (FBDD) or structure-based design programs that prioritize high Fsp³ (>0.85 for the core scaffold) and well-defined exit vectors, the target compound offers advantages over flat or monocyclic building blocks. The 5-azaspiro[2.5]octane scaffold projects substituents along vectors defined by the rigid spiro architecture, and the commercial availability at 98% purity (Leyan) minimizes purification burden in parallel synthesis workflows [1]. This combination of scaffold rigidity, high sp³ character, and supply-chain quality supports reproducible SAR generation in hit-to-lead programs.

Quote Request

Request a Quote for Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.